molecular formula C18H22N8O B6446898 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine CAS No. 2640814-88-4

4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B6446898
CAS No.: 2640814-88-4
M. Wt: 366.4 g/mol
InChI Key: OUXLWAQHRPKTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a piperazine ring, which is further connected to a pyridazine ring and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine typically involves multi-step organic reactions:

    Formation of Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Piperazine Ring: The pyrazolo[1,5-a]pyrazine core is then reacted with piperazine, usually in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of Pyridazine Ring: The intermediate is further reacted with a pyridazine derivative, often under reflux conditions in a suitable solvent such as ethanol or DMF (dimethylformamide).

    Introduction of Morpholine Moiety: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrazine and pyridazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and pyridazine rings, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in solvents like ethanol or THF (tetrahydrofuran).

    Substitution: Alkyl halides, sulfonyl chlorides, often in the presence of bases like triethylamine or pyridine.

Major Products

The major products of these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to its potential therapeutic effects. Preclinical studies often focus on its efficacy, toxicity, and pharmacokinetics.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The piperazine and pyridazine rings may enhance binding affinity and selectivity, while the morpholine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities, particularly as kinase inhibitors.

    Pyridazine Derivatives: Compounds with a pyridazine ring are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

    Piperazine Derivatives: Piperazine-containing compounds are widely used in medicinal chemistry for their ability to enhance drug-like properties.

Uniqueness

4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is unique due to its combination of multiple pharmacophores within a single molecule. This structural complexity allows for multiple modes of action and potential therapeutic applications, distinguishing it from simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-[6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-2-17(24-11-13-27-14-12-24)22-21-16(1)23-7-9-25(10-8-23)18-15-3-4-20-26(15)6-5-19-18/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXLWAQHRPKTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.